

Enantioselective Synthesis of (-)-Lomatin: A Detailed Protocol for Researchers

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Compound of Interest		
Compound Name:	Lomatin	
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Abstract

This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (-)-**Lomatin**, a naturally occurring pyranocoumarin. The synthesis commences with the readily available starting material, 7-hydroxycoumarin, and proceeds through a three-step sequence involving the formation of the intermediate, seselin, followed by an asymmetric epoxidation and a subsequent reductive ring-opening. This protocol is intended for researchers in drug development and medicinal chemistry, providing detailed methodologies, quantitative data, and visual guides to the experimental workflow.

Introduction to Lomatin

Lomatin is a pyranocoumarin that has been isolated from various plant species. Its chemical structure, 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, presents a chiral center, leading to the existence of enantiomeric forms. The biological activities of **Lomatin** are an area of ongoing research. This protocol details the synthesis of the (-)-(3'S)-enantiomer.

Chemical Structure of Lomatin:

Molecular Formula: C14H14O4

• IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

CAS Number: 1147-25-7



Overview of the Synthetic Pathway

The enantioselective synthesis of (-)-**Lomatin** is achieved through a concise three-step process starting from 7-hydroxycoumarin. The overall workflow is depicted below.



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Caption: Overall workflow for the synthesis of (-)-Lomatin.

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

This step involves a multi-reaction sequence to construct the pyran ring onto the coumarin core. The following protocol is adapted from established methods.

Reaction Scheme:

7-Hydroxycoumarin → 8-acetyl-7-hydroxycoumarin → Tricyclic intermediate → Seselin

Materials and Reagents:

- 7-Hydroxycoumarin
- Acetic anhydride
- Anhydrous aluminum trichloride (AlCl₃)
- Pyrrolidine
- Acetone
- Sodium borohydride (NaBH₄)
- p-Toluenesulfonic acid



- Concentrated sulfuric acid
- Ethanol
- 5% Hydrochloric acid

Procedure:

- Acetylation of 7-Hydroxycoumarin: Reflux 7-hydroxycoumarin with acetic anhydride. After cooling, pour the mixture into water with vigorous stirring to precipitate the acetylated product. Filter and wash the solid with water until neutral.
- Fries Rearrangement: Mix the acetylated product with anhydrous AlCl₃ and heat. After the reaction, cool the mixture and slowly add 5% hydrochloric acid while stirring vigorously. Filter the resulting precipitate and wash with water until neutral to obtain 8-acetyl-7hydroxycoumarin.
- Condensation and Cyclization: In the presence of pyrrolidine, condense 8-acetyl-7hydroxycoumarin with acetone to form the tricyclic coumarin skeleton.
- Reduction: Reduce the intermediate from the previous step using NaBH₄.
- Dehydration: Dehydrate the resulting alcohol using p-toluenesulfonic acid as a catalyst to yield seselin. Recrystallize the crude product from ethanol.

Quantitative Data for Seselin Synthesis:

Step	Product	Starting Material	Yield (%)
Acetylation	7-Acetoxycoumarin	7-Hydroxycoumarin	>95%
Fries Rearrangement	8-Acetyl-7- hydroxycoumarin	7-Acetoxycoumarin	~83%
Overall (6 steps)	Seselin	Substituted Resorcinol	>54%

Step 2: Asymmetric Epoxidation of Seselin







Reaction Scheme:

Seselin

Acetonitrile

Seselin → Seselin Epoxide

Chiral iminium salt catalyst

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

Sodium bicarbonate (NaHCO₃)

Materials and Reagents:

This crucial step introduces the epoxide functionality with high enantioselectivity using a chiral iminium salt catalyst.

 Ethyl acetate Water Procedure: Dissolve seselin in a mixture of acetonitrile and water. Add the chiral iminium salt catalyst and sodium bicarbonate to the solution. Cool the mixture to 0°C and add Oxone® portion-wise while maintaining the temperature Stir the reaction at 0°C until completion (monitor by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 	
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 Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and 	• Cool the mixture to 0°C and add Oxone® portion-wise while maintaining the temperature
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and	• Stir the reaction at 0°C until completion (monitor by TLC).
	Quench the reaction with water and extract the product with ethyl acetate.

• Purify the crude epoxide by column chromatography on silica gel.



Step 3: Reductive Ring Opening of Seselin Epoxide to (-)-Lomatin

The final step involves the regioselective ring opening of the epoxide to afford the desired diol, (-)-**Lomatin**.

Reaction Scheme:			

Materials and Reagents:

- Seselin Epoxide
- Sodium borohydride (NaBH₄)

Seselin Epoxide → (-)-Lomatin

- Methanol
- Dichloromethane
- Saturated aqueous ammonium chloride solution

Procedure:

- Dissolve the seselin epoxide in a mixture of dichloromethane and methanol.
- Cool the solution to 0°C and add sodium borohydride in small portions.
- Stir the reaction mixture at 0°C until the starting material is consumed (monitor by TLC).
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.



 Purify the crude product by flash column chromatography to yield (-)-Lomatin as a white solid.

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by **Lomatin** and its detailed mechanism of action. Further research is required to elucidate its biological targets and downstream effects.

Summary of Quantitative Data

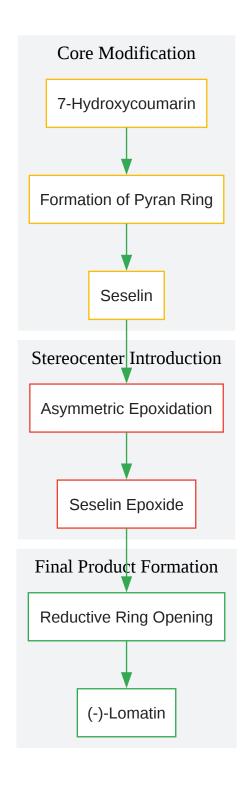
The following table summarizes the key quantitative parameters for the enantioselective synthesis of (-)-**Lomatin**.

Step	Starting Material	Product	Catalyst	Oxidant/ Reducta nt	Solvent(s)	Yield (%)	Enantio meric Excess (%)
1. Seselin Synthesi s	7- Hydroxyc oumarin	Seselin	Various	NaBH₄	Various	>54%	N/A
2. Asymmet ric Epoxidati on	Seselin	Seselin Epoxide	Chiral Iminium Salt	Oxone®	Acetonitri le/Water	High	>97%
3. Reductiv e Ring Opening	Seselin Epoxide	(-)- Lomatin	-	NaBH₄	Dichloro methane/ Methanol	High	-

Logical Relationships in Synthesis

The synthesis of **Lomatin** follows a logical progression of functional group transformations.





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Caption: Logical flow of the **Lomatin** synthesis.

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